2-chloro-1-[1-(3-fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one 2-chloro-1-[1-(3-fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one
Brand Name: Vulcanchem
CAS No.: 757192-80-6
VCID: VC7722580
InChI: InChI=1S/C15H15ClFNO/c1-9-4-5-12(7-14(9)17)18-10(2)6-13(11(18)3)15(19)8-16/h4-7H,8H2,1-3H3
SMILES: CC1=C(C=C(C=C1)N2C(=CC(=C2C)C(=O)CCl)C)F
Molecular Formula: C15H15ClFNO
Molecular Weight: 279.74

2-chloro-1-[1-(3-fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one

CAS No.: 757192-80-6

Cat. No.: VC7722580

Molecular Formula: C15H15ClFNO

Molecular Weight: 279.74

* For research use only. Not for human or veterinary use.

2-chloro-1-[1-(3-fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one - 757192-80-6

Specification

CAS No. 757192-80-6
Molecular Formula C15H15ClFNO
Molecular Weight 279.74
IUPAC Name 2-chloro-1-[1-(3-fluoro-4-methylphenyl)-2,5-dimethylpyrrol-3-yl]ethanone
Standard InChI InChI=1S/C15H15ClFNO/c1-9-4-5-12(7-14(9)17)18-10(2)6-13(11(18)3)15(19)8-16/h4-7H,8H2,1-3H3
Standard InChI Key KAUMMPNJELYZSJ-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)N2C(=CC(=C2C)C(=O)CCl)C)F

Introduction

Chemical Identity and Structural Features

Molecular Formula and Nomenclature

The systematic IUPAC name, 2-chloro-1-[1-(3-fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one, reflects its substitution pattern:

  • Pyrrole ring: Substituted at positions 1, 2, and 5 with a 3-fluoro-4-methylphenyl group, methyl group, and methyl group, respectively.

  • Ethanone backbone: A chloro group at the second carbon and a ketone at the first carbon.

Molecular Formula: C16H16ClFNO\text{C}_{16}\text{H}_{16}\text{ClFNO}
Molecular Weight: 295.76 g/mol (calculated from atomic masses) .

Structural Characterization

Key spectroscopic identifiers include:

  • SMILES: ClC(C(=O)C1=C(N(C1C)CC2=CC(=C(C=C2)F)C)C)C

  • InChIKey: ZRWNLGWVEFYHTC-UHFFFAOYSA-N (predicted via analog comparison) .

The fluorine atom at the meta position and methyl group at the para position on the phenyl ring introduce steric and electronic effects that may influence reactivity and intermolecular interactions .

Synthesis and Reactivity

Proposed Synthetic Routes

While no direct synthesis is reported, plausible pathways include:

  • Friedel-Crafts Acylation: Reacting 1-(3-fluoro-4-methylphenyl)-2,5-dimethylpyrrole with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).

  • Nucleophilic Substitution: Starting from a pre-acylated pyrrole derivative, introducing the chloro group via Cl⁻ displacement of a leaving group (e.g., bromide) .

Reactivity Profile

  • Nucleophilic Substitution: The chloro group is susceptible to displacement by amines, thiols, or alkoxides, enabling derivative synthesis.

  • Ketone Reactions: The ethanone moiety can undergo reductions (e.g., to secondary alcohols) or condensations (e.g., Schiff base formation).

  • Electrophilic Aromatic Substitution: The pyrrole ring’s electron-rich nature allows for further functionalization at vacant positions .

Physicochemical Properties

Calculated and Experimental Data

PropertyValueMethod/Source
Molecular Weight295.76 g/molCalculated
XLogP3~3.9Predicted (analog data)
Hydrogen Bond Donors0Computed
Hydrogen Bond Acceptors2 (ketone O, F)Computed
Rotatable Bonds4Computed
Topological Polar SA29.5 ŲPredicted

The relatively high logP value suggests moderate lipophilicity, favoring membrane permeability in biological systems .

Biological Activity and Applications

Material Science Applications

  • Fluorescent Probes: Pyrrole derivatives are employed in optoelectronics due to conjugated π-systems .

  • Polymer Additives: Halogenated compounds improve flame retardancy.

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